(3aS,4R,9bR)-4-(2-chloro-6-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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Overview
Description
4-(2-Chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a cyclopenta[c]quinoline core, which is substituted with a 2-chloro-6-fluorophenyl group and a carboxylic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopenta[c]quinoline Core: The cyclopenta[c]quinoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a cyclopentanone derivative. This step often requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.
Introduction of the 2-Chloro-6-Fluorophenyl Group: The 2-chloro-6-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step typically involves the reaction of the cyclopenta[c]quinoline core with a suitable halogenated aromatic compound under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the intermediate compound with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 4-(2-chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert specific functional groups, such as reducing a nitro group to an amine. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound can be used as a tool to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with potential pharmaceutical applications.
Material Science: The compound’s unique structure may impart specific properties to materials, making it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core and carboxylic acid group but may have different substituents, leading to variations in biological activity.
Fluoroquinolones: These compounds contain a fluorine atom and a quinoline core, and are known for their antimicrobial properties.
Chloroquinolines: These compounds contain a chlorine atom and a quinoline core, and are studied for their potential therapeutic applications.
Uniqueness
4-(2-Chloro-6-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid is unique due to its specific combination of functional groups and its cyclopenta[c]quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.
Properties
Molecular Formula |
C19H15ClFNO2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(2-chloro-6-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H15ClFNO2/c20-14-5-2-6-15(21)17(14)18-12-4-1-3-11(12)13-9-10(19(23)24)7-8-16(13)22-18/h1-3,5-9,11-12,18,22H,4H2,(H,23,24)/t11-,12+,18-/m1/s1 |
InChI Key |
SCUOKCBFDYYYOU-FTLABTOESA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C(=O)O)C4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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